molecular formula C25H33NO6 B4000693 4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid

4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid

Cat. No.: B4000693
M. Wt: 443.5 g/mol
InChI Key: SFLKEHJLSQMLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with benzyl and butyl groups, and an oxalic acid moiety. The presence of the methoxyphenoxy group further adds to its chemical diversity.

Scientific Research Applications

4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The benzyl and butyl groups are introduced via nucleophilic substitution reactions.

    Addition of Methoxyphenoxy Group: The methoxyphenoxy group is added through an etherification reaction.

    Oxalic Acid Addition: Finally, the oxalic acid moiety is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The piperidine ring and methoxyphenoxy group play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-[4-(2-methoxyphenoxy)methyl]piperidine
  • 4-Benzyl-1-[4-(2-methoxyphenoxy)ethyl]piperidine

Uniqueness

4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine stands out due to its specific substitution pattern and the presence of the oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.C2H2O4/c1-25-22-11-5-6-12-23(22)26-18-8-7-15-24-16-13-21(14-17-24)19-20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12,21H,7-8,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKEHJLSQMLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2CCC(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 2
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 3
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 4
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 5
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-Benzyl-1-[4-(2-methoxyphenoxy)butyl]piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.